molecular formula C22H22NO3P B12896001 N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine CAS No. 62316-83-0

N-(Diphenylphosphoryl)-N-methyl-L-phenylalanine

Cat. No.: B12896001
CAS No.: 62316-83-0
M. Wt: 379.4 g/mol
InChI Key: AEWJPPXOVVCHSA-NRFANRHFSA-N
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Description

(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a complex structure that includes a diphenylphosphoryl group, a methylamino group, and a phenylpropanoic acid backbone. Its unique configuration and functional groups make it a valuable subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include:

    Solvents: Organic solvents such as dichloromethane or toluene.

    Catalysts: Chiral phosphoric acids or metal-based catalysts.

    Temperature: Controlled temperatures ranging from -20°C to room temperature.

    Reagents: Diphenylphosphoryl chloride, methylamine, and phenylpropanoic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and yield. The purification process typically includes crystallization and chromatography techniques to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diphenylphosphoryl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the diphenylphosphoryl group.

Scientific Research Applications

(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. The diphenylphosphoryl group can act as a ligand, binding to metal centers or enzyme active sites. The methylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and selectivity. The phenylpropanoic acid backbone provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    Diphenylphosphoryl derivatives: Compounds with variations in the substituents on the diphenylphosphoryl group.

    Phenylpropanoic acid derivatives: Compounds with different functional groups attached to the phenylpropanoic acid backbone.

Uniqueness

(S)-2-((Diphenylphosphoryl)(methyl)amino)-3-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of both diphenylphosphoryl and methylamino groups

Properties

CAS No.

62316-83-0

Molecular Formula

C22H22NO3P

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-2-[diphenylphosphoryl(methyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H22NO3P/c1-23(21(22(24)25)17-18-11-5-2-6-12-18)27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H,24,25)/t21-/m0/s1

InChI Key

AEWJPPXOVVCHSA-NRFANRHFSA-N

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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